molecular formula C19H13NO2 B3054019 2,6-Dibenzoylpyridine CAS No. 5768-24-1

2,6-Dibenzoylpyridine

Cat. No.: B3054019
CAS No.: 5768-24-1
M. Wt: 287.3 g/mol
InChI Key: XXXPPUBHAGQUNW-UHFFFAOYSA-N
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Description

2,6-Dibenzoylpyridine is a useful research compound. Its molecular formula is C19H13NO2 and its molecular weight is 287.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Polyimides

2,6-Dibenzoylpyridine (DBPY) plays a crucial role in the synthesis of aromatic diamine monomers, which are used in the preparation of novel polyimides. These polyimides exhibit significant properties like high thermostability, good solubility, and the ability to form transparent, tough films. This makes them suitable for various industrial applications (Zhang et al., 2005).

Coordination Chemistry of Pyridine Derivatives

The coordination chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, similar to this compound, has been explored. These compounds are used in the synthesis of luminescent lanthanide compounds and iron complexes, which have potential applications in biological sensing and spin-state transitions (Halcrow, 2005).

X-ray Crystal Structure and Cytotoxicity in Ga(III) Complexes

This compound derivatives are involved in the formation of coordination complexes with gallium(III). These complexes exhibit cytotoxicity against various cancer cell lines, suggesting their potential in cancer research (Aliabadi et al., 2021).

Porous Coordination Polymers

This compound derivatives are used in the formation of new metal-carboxylate frameworks. These frameworks are characterized by their unique structural properties and potential for gas adsorption, making them relevant for materials science and storage applications (Wei et al., 2014).

RNA Hydrolysis Catalysis

Compounds related to this compound, such as 2-aminopyridine, have been studied as catalysts in RNA hydrolysis. These studies contribute to understanding the mechanisms of RNA cleavage and the development of artificial ribonucleases (Scheffer et al., 2005).

Construction of Bisbenzofuro[2,3-b:3',2'-e]pyridines

This compound derivatives are utilized in the synthesis of benzofuropyridines, which are of interest in materials chemistry. These compounds have potential applications in the development of new materials (Kaida et al., 2017).

Synthesis of Imidazo[1,2-a]pyridines

This compound is relevant in the synthesis of imidazopyridines, a prominent scaffold in medicinal chemistry. These compounds have wide applications in drug development and material science (Bagdi et al., 2015).

Liquid Crystalline Phase of Hydrogen-Bonded Complexes

This compound derivatives are used to form hydrogen-bonded liquid crystal complexes. These complexes exhibit nematic liquid crystalline phases, relevant for applications in displays and optical devices (Zhang Xiang-xiang, 2007).

Palladium-Catalysed Arylation

Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands demonstrates the application of this compound derivatives in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals (Prajapati et al., 2015).

Properties

IUPAC Name

(6-benzoylpyridin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2/c21-18(14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)15-10-5-2-6-11-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXPPUBHAGQUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311713
Record name 2,6-Dibenzoylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5768-24-1
Record name NSC244984
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dibenzoylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aluminium trichloride (5.1 g, 3.18 mmol) was added to a suspension of 2,6-bis(chlorocarbonyl)pyridine (3.7 g, 18 mmol) in 200 ml of benzene. The reaction mixture was heated to 60° C. and kept at that temperature for 4 h and subsequently for 16 h at room temperature. The mixture was poured into water, the organic layer was separated and evaporated to dryness. The residue was dissolved in CH2Cl2 and filtered. Removal of CH2Cl2 in vacuum yielded 3.0 g (58%) of product.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
58%

Synthesis routes and methods II

Procedure details

20.0 g (98 mmol) pyridine-2,6-dicarboxylic acid chloride in 250 ml of dry benzene were mixed with 32.4 g (243 mmol) of anhydrous aluminum trichloride under an argon atmosphere in a 500 ml round-bottom flask fitted with a reflux condenser. The batch was stirred for 4 hours under reflux, was then cooled and stirred overnight at room temperature (“RT”), and was then stirred for a further 6 hours under reflux. After cooling, the batch was carefully poured into 500 ml of iced water. The organic phase was separated and the aqueous phase was washed twice with 100 ml diethyl ether each time. The combined organic phases were washed twice with 100 ml water each time and were then dried over sodium sulphate. The solvents were removed in a rotary evaporator and the product was recrystallized from diethyl ether. Yield: 16.80 g.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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